1-(Quinolin-8-yl)propan-1-one is a chemical compound characterized by its unique structure, which features a quinoline ring fused to a propanone moiety. This compound, with the molecular formula , is part of the quinoline family, known for their diverse biological activities and applications in medicinal chemistry and organic synthesis. Quinoline derivatives are particularly noted for their roles in pharmaceuticals, agrochemicals, and as intermediates in various chemical reactions.
The compound can be sourced from various chemical suppliers specializing in organic compounds. Its synthesis is well-documented in the literature, with multiple synthetic routes available, including the Friedländer quinoline synthesis, which forms the basis for its production.
1-(Quinolin-8-yl)propan-1-one is classified as an organic compound and falls under the category of ketones due to the presence of a carbonyl group. It is also categorized as a heterocyclic compound because of the nitrogen atom in the quinoline ring.
The synthesis of 1-(Quinolin-8-yl)propan-1-one can be achieved through several methods, with the most notable being:
In industrial settings, large-scale syntheses may utilize continuous flow reactors to enhance reaction efficiency and product quality. Optimized reaction conditions are crucial for maximizing yield while minimizing by-products.
Key data points regarding its molecular structure include:
1-(Quinolin-8-yl)propan-1-one can participate in various chemical reactions:
Common reagents and conditions include:
These reactions highlight the versatility of 1-(Quinolin-8-yl)propan-1-one as a building block for further chemical transformations.
The mechanism of action for 1-(Quinolin-8-yl)propan-1-one primarily revolves around its ability to act as a nucleophile due to the electron-rich nature of the quinoline nitrogen. This property facilitates various electrophilic substitution reactions, enhancing its utility in organic synthesis.
The oxidation process typically involves the transfer of electrons from the compound to an oxidizing agent, resulting in the formation of a carboxylic acid derivative. Conversely, reduction involves adding electrons and protons to convert the carbonyl group into an alcohol .
While specific physical properties such as boiling point and melting point are not widely documented, typical characteristics for similar compounds include:
The chemical properties include:
1-(Quinolin-8-yl)propan-1-one has several applications in scientific research:
This compound exemplifies the importance of quinoline derivatives in both academic research and industrial applications, highlighting its versatility and significance in modern chemistry.
The quinoline scaffold has undergone transformative synthetic evolution since its initial isolation from coal tar in 1834. Early pharmacophore development centered on classical condensation reactions: the Skraup synthesis (1880) enabled annulation of aniline with glycerol under acidic conditions, while the Combes synthesis (1888) facilitated quinoline formation from anilines and β-diketones [1] [5]. These methods established foundational access to the quinoline core but suffered from limitations like harsh conditions (200°C), poor regioselectivity, and toxic byproducts.
The late 20th century witnessed a catalytic revolution. Transition metal-catalyzed strategies emerged as sustainable alternatives, exemplified by:
Table 1: Evolution of Quinoline Synthesis
Era | Method | Key Advancement | Limitations |
---|---|---|---|
Classical (1880s) | Skraup/Combes | First scalable routes | High T, side products |
Modern (2010s) | Ni/Ir catalysis | Mild conditions, atom economy | Catalyst cost |
Contemporary (2020s) | C–H functionalization | Step economy | Functional group tolerance |
This progression enabled access to derivatives like 1-(quinolin-8-yl)propan-1-one, positioning quinoline as a privileged scaffold in drug discovery.
8-Acetylquinoline derivatives exemplify strategic bioisosteres where the ketone group enhances target engagement and physicochemical properties. Key pharmacological roles include:
Anticancer agents: Derivatives like 5-nitro-8-quinolinol (5-NQ) inhibit cathepsin B via coordination of its ketone oxygen to His110/His111 residues (IC₅₀: 0.71 μM). Structural studies confirm that ketone deletion abolishes activity, underscoring its mechanistic necessity [2]. Hybrids incorporating 8-acetylquinoline demonstrate potent Eg5 kinesin inhibition; compound 6e (bearing 3-methylthiophene) exhibits IC₅₀ = 0.2848 μM against breast cancer cells by disrupting mitotic spindle assembly [4] [6].
Antiviral scaffolds: Quinoline-3-carbonyl derivatives interfere with viral protease allosteric sites. Ketone-enabled hydrogen bonding to backbone amides (e.g., Asp29 in HIV-1 protease) enhances binding affinity by >10-fold versus non-ketonic analogs [1] [4].
Molecular hybridization: Strategic fusion of 8-acetylquinoline with chalcones or heterocycles yields dual-targeting agents. Hybrids with isoquinoline show 12-fold selectivity for HER2 over EGFR, attributed to ketone-mediated conformational restraint [8].
Table 2: Bioactivity of 8-Acetylquinoline Derivatives
Compound | Target | Activity (IC₅₀/EC₅₀) | Key Interactions |
---|---|---|---|
5-Nitro-8-quinolinol | Cathepsin B | 0.71 μM | His110/His111 chelation |
Compound 6e | Eg5 kinesin | 0.2848 μM | ATP-pocket H-bonding |
Isoquinoline-quinazoline | HER2 | 7.2 nM | Conformational locking |
Structure-activity relationship (SAR) studies reveal that:
The propan-1-one moiety in 1-(quinolin-8-yl)propan-1-one imparts multifaceted chemical and pharmacological advantages:
Synthetic versatility: The carbonyl serves as a handle for homologation via ligand-promoted C–C bond cleavage. Pd-catalyzed coupling with alkenols (e.g., penten-3-ol) yields extended ketones (≤80% yield), enabling rapid diversification [9]. Pyridine oxazoline ligands (e.g., L8) ensure regioselectivity during these Heck-type couplings.
Pharmacokinetic modulation: Ketones reduce polar surface area (PSA < 60 Ų) versus carboxylic acids, enhancing blood-brain barrier penetration. They also resist esterase-mediated hydrolysis, prolonging half-life [4] [5].
Target engagement mechanisms:
Table 3: Impact of Ketone Modifications on Drug Properties
Modification | logP Change | Binding Affinity (ΔG, kcal/mol) | Metabolic Stability |
---|---|---|---|
Ketone → alcohol | +0.3 | Weakened (ΔΔG = +1.2) | Decreased |
Ketone → methylene | +1.1 | Weakened (ΔΔG = +2.5) | Increased |
Chain homologation | +0.8/CH₂ group | Variable | Variable |
These attributes position 1-(quinolin-8-yl)propan-1-one as a versatile intermediate for oncology-focused drug discovery.
CAS No.: 1232861-58-3
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8
CAS No.: 919005-14-4